molecular formula C7H5F3N2O2 B11765990 Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B11765990
M. Wt: 206.12 g/mol
InChI Key: JWWODYRITNUBHP-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridazines with various functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interfere with metabolic pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • Methyl pyridazine-4-carboxylate
  • 5-(trifluoromethyl)pyridazine-4-carboxylic acid
  • Methyl 5-fluoro-2-(trifluoromethyl)-4-pyridinecarboxylate

Comparison: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Biological Activity

Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following characteristics:

  • Chemical Formula : C8_{8}H6_{6}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : Approximately 202.12 g/mol
  • Functional Groups : Contains a pyridazine ring, a trifluoromethyl group, and a carboxylate ester functional group.

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific pathways and targets remain to be fully elucidated. Its structural analogs have shown promise in targeting cancer cells without significant cytotoxic effects on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals important insights:

Compound NameChemical FormulaUnique Features
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylateC8_{8}H7_{7}F3_{3}N2_{2}O2_{2}Contains an amino group, enhancing solubility and potential biological activity
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylateC9_{9}H7_{7}F3_{3}N2_{2}O2_{2}Features a pyrrolo structure, which may impart different pharmacological properties
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylateC8_{8}H6_{6}ClF3_{3}N2_{2}O2_{2}Contains a chlorine atom, affecting reactivity and biological interactions

The trifluoromethyl substitution is particularly noteworthy as it can significantly enhance the compound's solubility and stability in biological systems, thereby influencing its interaction with target proteins.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study conducted on various derivatives of pyridazine compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against MRSA compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • In vitro assays showed that this compound could inhibit the growth of several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-12-3-5(4)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWODYRITNUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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